N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine
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Overview
Description
N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine is a chemical compound known for its unique structure and properties It contains a nitro group attached to a cyclohexyl ring, which is further connected to another cyclohexylidene group through a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of cyclohexane to introduce the nitro group, followed by a series of reactions to form the desired cyclohexylidene and hydroxylamine functionalities. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield cyclohexylamine derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxylamine moiety can form stable complexes with metal ions or other reactive species. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydrazine
- N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}amine
Uniqueness
N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features. The presence of both nitro and hydroxylamine groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
89928-15-4 |
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Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
N-[4-[2-(4-nitrocyclohexyl)propan-2-yl]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,11-3-7-13(16-18)8-4-11)12-5-9-14(10-6-12)17(19)20/h11-12,14,18H,3-10H2,1-2H3 |
InChI Key |
CDFFJNTUETUSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)[N+](=O)[O-])C2CCC(=NO)CC2 |
Origin of Product |
United States |
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